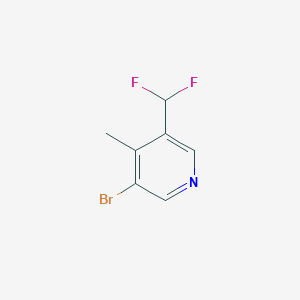

3-Bromo-5-(difluoromethyl)-4-methylpyridine

CAS No.: 1805279-69-9

Cat. No.: VC7465606

Molecular Formula: C7H6BrF2N

Molecular Weight: 222.033

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805279-69-9 |

|---|---|

| Molecular Formula | C7H6BrF2N |

| Molecular Weight | 222.033 |

| IUPAC Name | 3-bromo-5-(difluoromethyl)-4-methylpyridine |

| Standard InChI | InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |

| Standard InChI Key | RVUOPUSAYVGPIX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1C(F)F)Br |

Introduction

3-Bromo-5-(difluoromethyl)-4-methylpyridine is a synthetic organic compound with the molecular formula C7H6BrF2N. It is characterized by its unique structural features, including a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential applications in pharmaceuticals and materials science.

Hazards and Safety

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions include handling with protective gloves, safety glasses, and avoiding inhalation of dust or fumes .

Synthesis Methods

While specific synthesis methods for 3-Bromo-5-(difluoromethyl)-4-methylpyridine are not widely documented, similar pyridine derivatives are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction . This method involves the reaction of a halogenated pyridine with an arylboronic acid in the presence of a palladium catalyst.

Applications

The compound's unique structure makes it a potential candidate for various applications:

-

Pharmaceutical Research: Its difluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

-

Materials Science: The presence of fluorine atoms can contribute to unique electronic and optical properties.

Availability and Vendors

3-Bromo-5-(difluoromethyl)-4-methylpyridine is available from several chemical vendors, including EvitaChem and CymitQuimica . These vendors provide the compound for research purposes, often with detailed product information available upon request.

Biological Activity

Similar compounds have been studied for their interactions with enzymes and receptors, suggesting potential applications in therapeutic areas such as metabolic diseases and cellular signaling pathways.

Structural Analogues

Comparative studies with related compounds, such as 2-Bromo-5-(difluoromethyl)-4-methylpyridine, highlight the importance of the difluoromethyl group in enhancing lipophilicity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume